An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxypyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2,5-dimethoxypyrimidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-tested synthesis protocol, analyze its spectral data, explore its reactivity, and discuss its applications in the development of new therapeutic agents.
Core Chemical Properties and Identifiers
4-Chloro-2,5-dimethoxypyrimidine is a substituted pyrimidine with the chemical formula C₆H₇ClN₂O₂.[1] It is a crystalline solid at room temperature.[2]
Table 1: Physicochemical Properties of 4-Chloro-2,5-dimethoxypyrimidine
| Property | Value | Source(s) |
| CAS Number | 370103-25-6 | [1][3] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [1][3] |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 277.5 ± 43.0 °C at 760 mmHg | [4] |
| Appearance | Light yellow crystals | [2] |
| Purity | Typically >97% | [3] |
Synthesis of 4-Chloro-2,5-dimethoxypyrimidine
The most common and efficient synthesis of 4-Chloro-2,5-dimethoxypyrimidine involves the chlorination of 2,5-dimethoxy-4-hydroxypyrimidine using a chlorinating agent such as phosphoryl chloride (POCl₃).[2]
Detailed Experimental Protocol
This protocol is based on established laboratory procedures.[2]
Materials:
-
2,5-dimethoxy-4-hydroxypyrimidine
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Standard reaction glassware with reflux condenser and dropping funnel
-
Stirring apparatus
-
Extraction and purification equipment
Procedure:
-
Suspend 15.6 g (0.1 mol) of 2,5-dimethoxy-4-hydroxypyrimidine in 25 g of toluene in a reaction flask equipped with a stirrer and reflux condenser.
-
To this suspension, add 46.0 g of phosphoryl chloride and heat the mixture to 80°C.
-
Slowly add 20.2 g of triethylamine dropwise over a period of 1 hour.
-
Continue stirring the reaction mixture at 80°C for an additional 30 minutes.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into 600 g of ice water and stir for 12 hours.
-
Adjust the pH of the aqueous mixture to 5 using a sodium hydroxide solution.
-
Separate the toluene phase and extract the aqueous phase three times with 50 mL of toluene each time.
-
Combine the toluene extracts and concentrate them to dryness under reduced pressure.
-
The resulting solid is 4-Chloro-2,5-dimethoxypyrimidine, which appears as light yellow crystals with a characteristic odor.[2] The yield is approximately 72%.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Chloro-2,5-dimethoxypyrimidine.
Spectral Data Analysis
The structure of 4-Chloro-2,5-dimethoxypyrimidine can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for 4-Chloro-2,5-dimethoxypyrimidine
| Technique | Data | Source(s) |
| ¹H-NMR | 3.860 ppm (s, 3H), 3.909 ppm (s, 3H), 8.446 ppm (s, 1H) | [2] |
| ¹³C-NMR | 55.11 ppm (OCH₃), 57.42 ppm (OCH₃), 143.90 ppm (C6), 145.09 ppm (C5), 149.67 ppm (C4), 158.28 ppm (C2) | [2] |
| GC/MS | Molecular ion peaks (M+) at m/z 174 and 176 | [2] |
The ¹H-NMR spectrum shows two singlets for the two methoxy groups at 3.860 and 3.909 ppm, and a singlet for the proton at the C6 position of the pyrimidine ring at 8.446 ppm.[2] The ¹³C-NMR spectrum confirms the presence of the two methoxy carbons and the four carbons of the pyrimidine ring.[2] The mass spectrum shows the characteristic isotopic pattern for a compound containing one chlorine atom, with molecular ion peaks at m/z 174 and 176.[2]
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Chloro-2,5-dimethoxypyrimidine is primarily governed by the presence of the chlorine atom at the 4-position of the electron-deficient pyrimidine ring. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards nucleophiles than a chlorine at the C2 position.[5][6] This is due to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position. The electron-donating methoxy groups at the C2 and C5 positions can also influence the reactivity and regioselectivity of these reactions.
This reactivity makes 4-Chloro-2,5-dimethoxypyrimidine a versatile building block for the synthesis of a wide range of substituted pyrimidines by reacting it with various nucleophiles such as amines, alcohols, and thiols.
General Reactivity Diagram
Caption: General SNAr on 4-Chloro-2,5-dimethoxypyrimidine.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, being a core component of many biologically active molecules, including several approved drugs.[7] Substituted pyrimidines have been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
While specific drugs containing the 4-Chloro-2,5-dimethoxypyrimidine moiety are not prominently documented in publicly available literature, its structural features make it a highly attractive starting material for the synthesis of novel drug candidates. The ability to introduce diverse functionalities at the C4 position through nucleophilic substitution allows for the rapid generation of libraries of compounds for high-throughput screening.
The 2,5-dimethoxy substitution pattern can also be a key feature for biological activity, potentially influencing the binding of the molecule to its target protein. Therefore, 4-Chloro-2,5-dimethoxypyrimidine serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-2,5-dimethoxypyrimidine was not available at the time of writing. The following information is based on the safety data for structurally related chloropyrimidine and dimethoxypyrimidine compounds and should be used as a general guideline. Always consult a comprehensive and up-to-date SDS before handling this chemical.
General Hazards:
-
Skin Irritation: May cause skin irritation.[8]
-
Eye Irritation: May cause serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Harmful if Swallowed: May be harmful if swallowed.[9]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
First Aid:
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]
References
Sources
- 1. 4-chloro-2,5-dimethoxypyrimidine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. 4-chloro-2,5-diMethoxypyriMidine | 370103-25-6 [chemicalbook.com]
- 3. 370103-25-6 | 4-Chloro-2,5-dimethoxypyrimidine - Moldb [moldb.com]
- 4. cas 370103-25-6|| where to buy 4-Chloro-2,5-dimethoxypyrimidine [english.chemenu.com]
- 5. studylib.net [studylib.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 8. 4-Chloro-2,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 80600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. echemi.com [echemi.com]
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